

ST-148 Flavivirus Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ST-148**

Cat. No.: **B1682631**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core inhibitory mechanisms, quantitative efficacy, and experimental evaluation of **ST-148**, a potent small-molecule inhibitor of flaviviruses. The information is tailored for researchers, scientists, and drug development professionals working on antiviral therapies.

Executive Summary

ST-148 is an antiviral compound that demonstrates significant inhibitory activity against a range of flaviviruses, with particularly strong efficacy against the four serotypes of Dengue virus (DENV).^{[1][2]} Its primary mechanism of action involves targeting the viral capsid (C) protein.^{[3][4]} By binding to the C protein, **ST-148** is thought to induce a more rigid capsid structure, which in turn inhibits both the assembly of new virus particles and the disassembly of incoming viruses, effectively halting the viral replication cycle.^{[1][3]} Resistance to **ST-148** has been mapped to mutations within the capsid protein gene, further confirming its direct target.^[3] Time-of-addition studies suggest that **ST-148** acts at a post-entry stage of the viral life cycle. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows.

Data Presentation

The antiviral activity of **ST-148** has been quantified against several flaviviruses, primarily focusing on Dengue virus serotypes. The following tables summarize the reported 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit viral replication by 50%.

Virus	Strain/Serotype	Cell Line	EC50 (μM)	Reference
Dengue Virus	DENV-1	Vero	2.832	[1]
DENV-2	Vero	0.016		[1] [2]
DENV-3	Vero	0.512		[1]
DENV-4	Vero	1.150		[1]
Modoc Virus	Vero	0.36		
Yellow Fever Virus	Vero	6.97		

Note: Data for other flaviviruses such as Zika virus, West Nile virus, and Japanese encephalitis virus are limited in the reviewed literature, although broad-spectrum activity is suggested.[\[3\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of **ST-148**.

Viral Titer Reduction Assay (Plaque Assay)

This assay is a standard method to quantify the concentration of infectious virus particles and to determine the EC50 of an antiviral compound.

Materials:

- Vero cells (or other susceptible cell line)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Flavivirus stock of known titer
- **ST-148** compound
- Methylcellulose overlay medium

- Crystal violet staining solution
- Phosphate-buffered saline (PBS)
- 6-well or 24-well plates

Procedure:

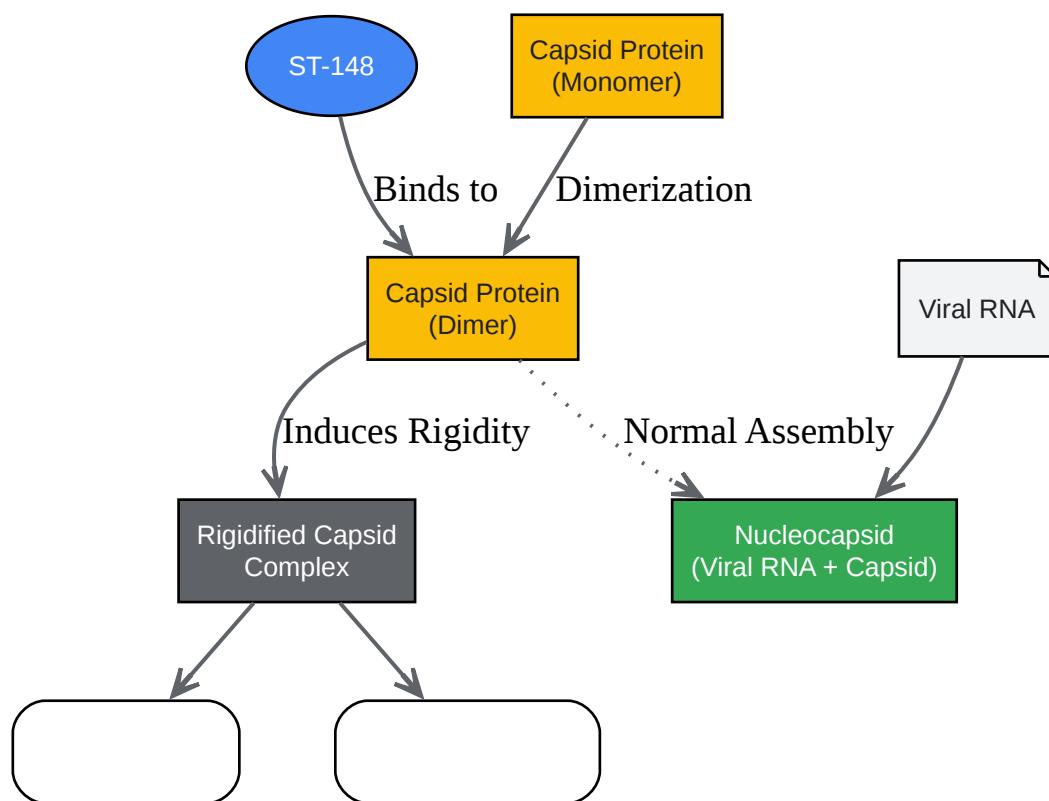
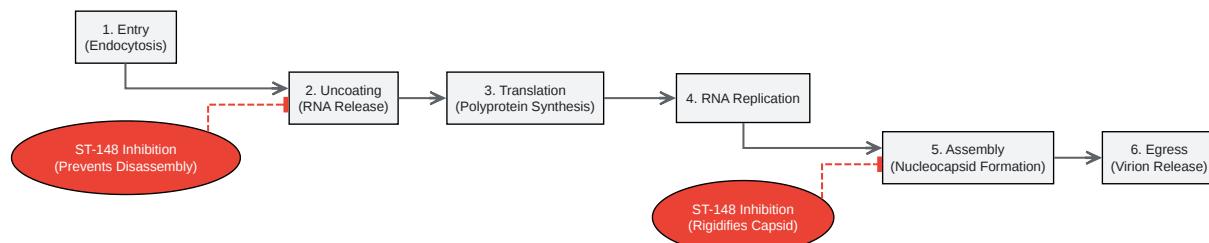
- Cell Seeding: Seed Vero cells in 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.
- Compound Dilution: Prepare serial dilutions of **ST-148** in serum-free medium.
- Virus Infection: Aspirate the growth medium from the confluent cell monolayers. Infect the cells with a dilution of the flavivirus stock calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).
- Compound Treatment: Immediately after infection, add the different dilutions of **ST-148** to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
- Incubation: Incubate the plates for a period that allows for plaque formation (typically 3-7 days, depending on the virus).
- Overlay Application: After the initial infection period (e.g., 1-2 hours), remove the virus inoculum and overlay the cell monolayer with a methylcellulose-containing medium to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
- Staining: After the incubation period, fix the cells (e.g., with formaldehyde) and stain with crystal violet. The viable cells will stain purple, while the areas of cell death due to viral infection (plaques) will remain clear.
- Plaque Counting and EC50 Determination: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus-only control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

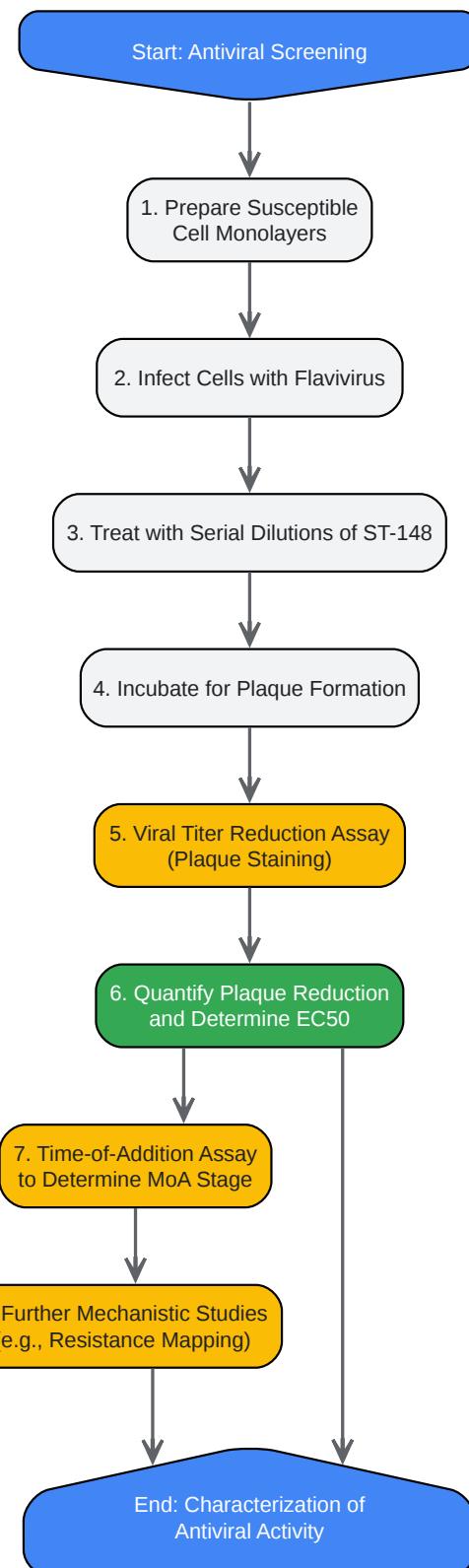
Time-of-Addition Assay

This assay helps to determine the stage of the viral life cycle that is inhibited by the antiviral compound.

Materials:

- Confluent monolayers of susceptible cells in multi-well plates
- High-titer flavivirus stock
- **ST-148** at a fixed, effective concentration
- Complete growth medium



Procedure:


- Experimental Setup: Design the experiment to add **ST-148** at different time points relative to virus infection:
 - Pre-infection: Add **ST-148** to the cells for a period (e.g., 2 hours) before infection, then remove the compound before adding the virus.
 - Co-infection: Add **ST-148** and the virus to the cells simultaneously.
 - Post-infection: Add **ST-148** at various time points after the initial infection (e.g., 0, 2, 4, 6, 8, 12 hours post-infection).
- Infection: Infect the cells with a high multiplicity of infection (MOI) to ensure a single round of replication is being analyzed.
- Incubation: After the respective treatments and infection, incubate the plates for a full replication cycle (e.g., 24-48 hours).
- Virus Yield Quantification: Harvest the supernatant from each well and determine the virus titer using a plaque assay or other quantitative methods.

- Data Analysis: Compare the virus yield from the treated wells to the untreated virus control. A reduction in virus yield at a specific time point indicates that the compound inhibits a viral process occurring at or after that stage. For **ST-148**, inhibition is expected to be observed primarily in the post-infection time points, consistent with its role in targeting capsid assembly and disassembly.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to **ST-148** flavivirus inhibition.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Inhibitors compounds of the flavivirus replication process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ST-148 (antiviral) - Wikipedia [en.wikipedia.org]
- 4. Vector-Transmitted Flaviviruses: An Antiviral Molecules Overview - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ST-148 Flavivirus Inhibition: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1682631#st-148-flavivirus-inhibition\]](https://www.benchchem.com/product/b1682631#st-148-flavivirus-inhibition)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com